molecular formula C12H18N4O3S B6474300 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine CAS No. 2640835-60-3

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine

Cat. No.: B6474300
CAS No.: 2640835-60-3
M. Wt: 298.36 g/mol
InChI Key: YLKIOFZYZHAZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine is a useful research compound. Its molecular formula is C12H18N4O3S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine is 298.10996162 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-19-10-8-13-12(14-9-10)15-4-6-16(7-5-15)20(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKIOFZYZHAZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a methoxy group and a piperazine moiety connected to a cyclopropanesulfonyl group. The molecular formula is C11H15N3O2SC_{11}H_{15}N_{3}O_{2}S, and its molecular weight is approximately 245.32 g/mol.

The biological activity of 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine is primarily attributed to its interaction with various biological targets:

  • PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, particularly in breast cancer models .
  • Anticancer Activity : Research indicates that derivatives of piperazine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values ranging from 18 μM to 46.9 μM against breast cancer cells .

Biological Activity Data

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-7 (breast cancer)18.0PARP inhibition
Study 2MCF-10A (normal mammary)46.9Apoptosis induction
Study 3Various cancer lines22.68 - 29.34Cytotoxicity through DNA damage

Case Study 1: Breast Cancer Treatment

In a study focusing on the effects of piperazine derivatives on breast cancer cells, the compound demonstrated significant cytotoxicity. The lead compound showed an IC50 value of 18 μM against MCF-7 cells, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism by which similar compounds induce apoptosis in cancer cells. The study revealed that these compounds enhance the cleavage of PARP1 and increase the phosphorylation of H2AX, markers indicative of DNA damage response .

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential:

  • Absorption : High gastrointestinal absorption has been noted for similar compounds.
  • Blood-Brain Barrier Penetration : Some piperazine derivatives are known to penetrate the blood-brain barrier, which may expand their therapeutic applications in neurological disorders.
  • Metabolism : The metabolic pathways are likely influenced by the presence of the sulfonyl and methoxy groups, affecting bioavailability and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.